4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of nitroaromatic compounds It features a pyrazole ring substituted with a nitro group, a phenoxymethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid typically involves the nitration of a suitable precursor followed by further functionalization. One common method involves the nitration of a pyrazole derivative using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and purification techniques can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1,2,3-triazole: Another nitroaromatic compound with similar reactivity.
4-Nitrobenzoic acid: Shares the nitro and carboxylic acid functional groups.
4-Nitrophenyl-1,1’-biphenyl-4-carboxylate: Contains a nitro group and a carboxylate group.
Uniqueness
4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the phenoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in organic synthesis and its ability to interact with biological targets .
Properties
Molecular Formula |
C11H9N3O5 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-nitro-1-(phenoxymethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O5/c15-11(16)10-9(14(17)18)6-13(12-10)7-19-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
InChI Key |
QVDOFIKOCKSAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.